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Introduction
1-Propylcyclopentanol is a tertiary alcohol with a cyclopentane ring. The structural

characteristics of this molecule, particularly the conformational flexibility of the five-membered

ring and the steric and electronic influence of the propyl and hydroxyl substituents, are of

significant interest in various fields, including medicinal chemistry and material science.

Understanding the three-dimensional structure and energetic landscape of 1-
Propylcyclopentanol is crucial for predicting its reactivity, intermolecular interactions, and

potential biological activity.

Theoretical investigations, primarily through computational chemistry methods, provide a

powerful avenue to elucidate the structural and electronic properties of 1-Propylcyclopentanol
at the atomic level. These methods allow for the determination of stable conformers, geometric

parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and

NMR chemical shifts. This technical guide provides an in-depth overview of the theoretical

approaches used to study the structure of 1-Propylcyclopentanol, presenting available data

and outlining the methodologies for such investigations.
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Physicochemical Properties
The following table summarizes some of the key physicochemical properties of 1-
Propylcyclopentanol.

Property Value Source

Molecular Formula C₈H₁₆O --INVALID-LINK--

Molecular Weight 128.21 g/mol --INVALID-LINK--

IUPAC Name 1-propylcyclopentan-1-ol --INVALID-LINK--

CAS Number 1604-02-0 --INVALID-LINK--

Spectroscopic Data
Spectroscopic techniques are essential for the experimental characterization of molecular

structure. Theoretical calculations can predict spectroscopic data, which can then be compared

with experimental results for validation.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Propylcyclopentanol is characterized by a strong, broad absorption

band in the high-frequency region, which is indicative of the O-H stretching vibration of the

hydroxyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using computational methods.

These predictions are valuable for assigning experimental spectra and for confirming the

structure of the molecule.
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Nucleus Predicted Chemical Shift (ppm)

¹³C
(Specific values require dedicated

computational studies)

¹H
(Specific values require dedicated

computational studies)

Experimental Protocols: A Theoretical Approach
While specific experimental studies on the theoretical investigation of 1-Propylcyclopentanol
are not readily available in the peer-reviewed literature, a standard and robust computational

methodology can be outlined. This protocol is based on well-established quantum chemical

methods.

Conformational Analysis
The initial step in the theoretical investigation of a flexible molecule like 1-
Propylcyclopentanol is to perform a comprehensive conformational search to identify all low-

energy conformers.

Methodology: A common approach is to use a molecular mechanics force field (e.g.,

MMFF94) to perform a systematic or stochastic search of the conformational space. The

resulting unique conformers are then subjected to a higher level of theory for geometry

optimization and energy calculation.

Geometry Optimization and Frequency Calculations
The geometries of the identified conformers are optimized to find the minimum energy

structures on the potential energy surface.

Methodology: Density Functional Theory (DFT) is a widely used and accurate method for

geometry optimization. A common choice of functional and basis set would be B3LYP with a

6-31G(d) or larger basis set. Frequency calculations are then performed at the same level of

theory to confirm that the optimized structures are true minima (i.e., have no imaginary

frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
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Calculation of Spectroscopic Properties
Once the optimized geometries are obtained, various spectroscopic properties can be

calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used

to calculate NMR shielding constants. These are then converted to chemical shifts by

referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane,

TMS), also calculated at the same level of theory.

IR Spectroscopy: The vibrational frequencies and intensities obtained from the frequency

calculations can be used to generate a theoretical IR spectrum. It is common to apply a

scaling factor to the calculated frequencies to better match experimental data.

Mandatory Visualization
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of 1-
Propylcyclopentanol's structure.
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Caption: A flowchart outlining the key steps in a computational chemistry investigation of 1-
Propylcyclopentanol.

Conformational Isomers of the Cyclopentane Ring
The cyclopentane ring in 1-Propylcyclopentanol is not planar and exists in puckered

conformations to relieve ring strain. The two most common conformations are the envelope and

the half-chair.
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Caption: Schematic representation of the envelope and half-chair conformations of the

cyclopentane ring.

Conclusion
The theoretical investigation of 1-Propylcyclopentanol's structure, through the application of

modern computational chemistry techniques, provides invaluable insights into its

conformational preferences, geometric parameters, and spectroscopic properties. While a

dedicated, peer-reviewed computational study on this specific molecule is not yet prevalent in

the literature, the well-established methodologies described in this guide provide a clear

roadmap for researchers to undertake such an investigation. The data and visualizations

presented herein serve as a foundational resource for scientists and professionals in drug
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development and related fields, enabling a deeper understanding of this molecule's structural

characteristics. Future computational studies are encouraged to build upon this foundation to

create a more comprehensive and quantitative understanding of 1-Propylcyclopentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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